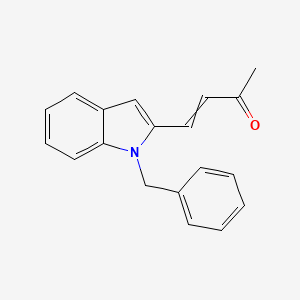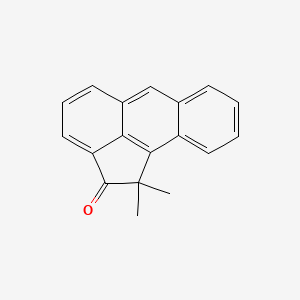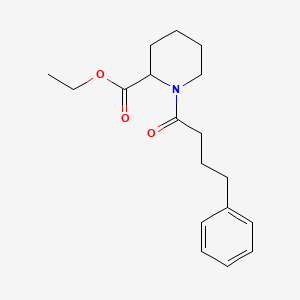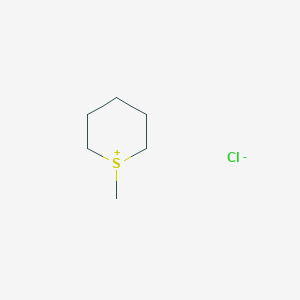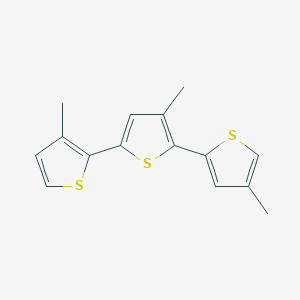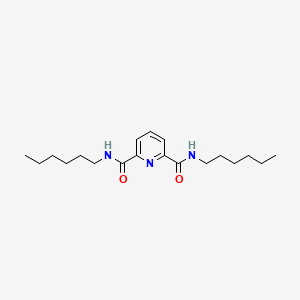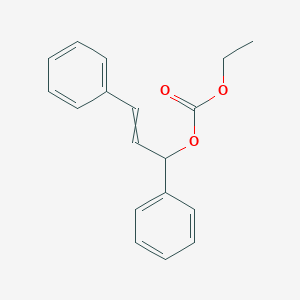
1,3-Diphenylprop-2-en-1-yl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenylprop-2-en-1-yl ethyl carbonate is an organic compound with the molecular formula C₁₈H₁₈O₃. It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two phenyl groups attached to a propenyl chain, which is further linked to an ethyl carbonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diphenylprop-2-en-1-yl ethyl carbonate can be synthesized through a multi-step process. The initial step involves the preparation of 1,3-diphenylprop-2-en-1-one (chalcone) via the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide . The resulting chalcone is then reacted with ethyl chloroformate in the presence of a base like pyridine to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic principles as the laboratory methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenylprop-2-en-1-yl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Epoxides and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-Diphenylprop-2-en-1-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Employed in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenylprop-2-en-1-yl ethyl carbonate involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles such as thiols and amines. This reactivity underlies its biological activities, including enzyme inhibition and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylprop-2-en-1-one (chalcone): The parent compound, known for its wide range of biological activities.
Ethyl cinnamate: Another ester derivative with similar structural features but different reactivity and applications.
Benzylideneacetophenone: A closely related compound with similar chemical properties.
Uniqueness
1,3-Diphenylprop-2-en-1-yl ethyl carbonate is unique due to its combination of the chalcone framework with an ethyl carbonate group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Propiedades
Número CAS |
121440-71-9 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
1,3-diphenylprop-2-enyl ethyl carbonate |
InChI |
InChI=1S/C18H18O3/c1-2-20-18(19)21-17(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-14,17H,2H2,1H3 |
Clave InChI |
AIYDSHYGTGZCIR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC(C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


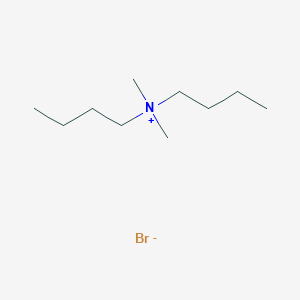

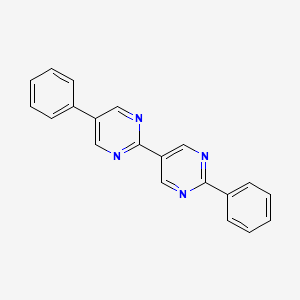
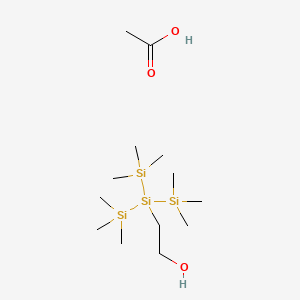
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)
